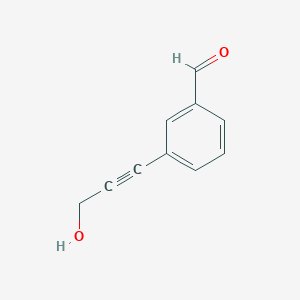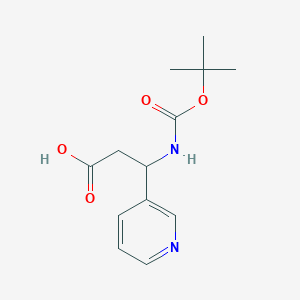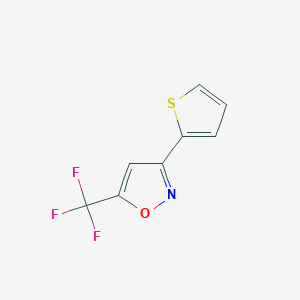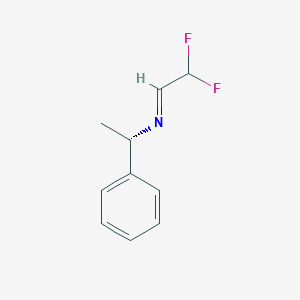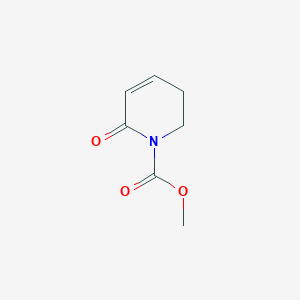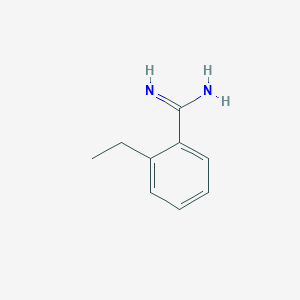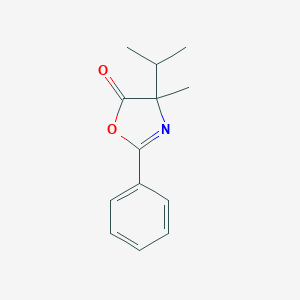
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one
Übersicht
Beschreibung
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PIM-1 kinase inhibitor and is known for its potential to inhibit the activity of PIM-1 kinase, a protein that plays a crucial role in various cellular processes.
Wissenschaftliche Forschungsanwendungen
PIM-1 kinase inhibitor has been extensively studied for its potential use in the treatment of cancer. PIM-1 kinase is known to play a crucial role in the survival and proliferation of cancer cells, and the inhibition of this protein has been shown to induce apoptosis and inhibit tumor growth. PIM-1 kinase inhibitor has also been studied for its potential use in the treatment of other diseases, including cardiovascular diseases, inflammatory diseases, and neurodegenerative diseases.
Wirkmechanismus
PIM-1 kinase inhibitor works by binding to the active site of PIM-1 kinase and inhibiting its activity. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes, including cell growth, survival, and proliferation.
Biochemische Und Physiologische Effekte
PIM-1 kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in cancer cells. It has also been shown to reduce inflammation and improve cardiac function in animal models of cardiovascular disease. PIM-1 kinase inhibitor has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PIM-1 kinase inhibitor has several advantages for lab experiments, including its high potency and selectivity for PIM-1 kinase. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
For the study of PIM-1 kinase inhibitor include the development of more potent and selective inhibitors, investigation of its role in other diseases, and the potential use in combination with other therapies.
Eigenschaften
CAS-Nummer |
169566-78-3 |
|---|---|
Produktname |
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
CJJMGKMMPVGELA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Kanonische SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Synonyme |
5(4H)-Oxazolone, 4-methyl-4-(1-methylethyl)-2-phenyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

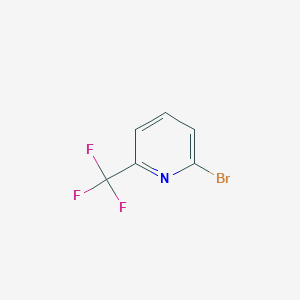
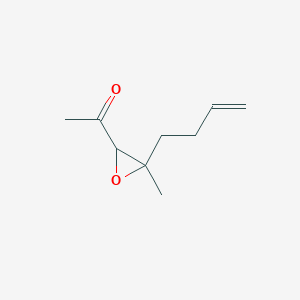
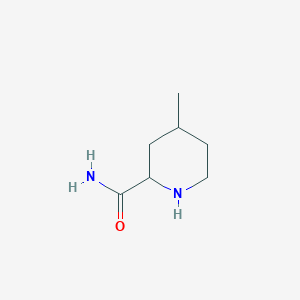
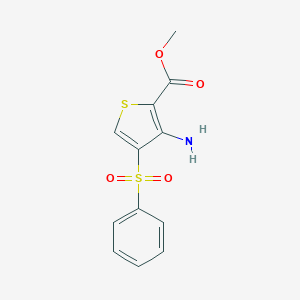
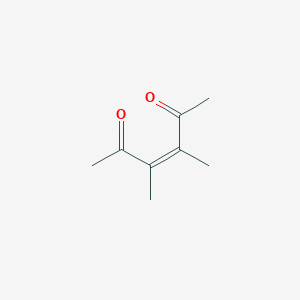
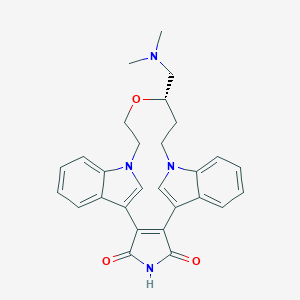
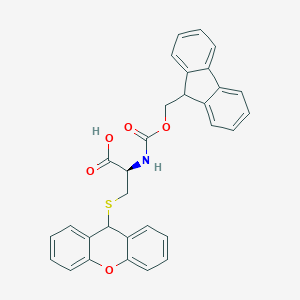
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
